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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-4'-

morpholinomethyl benzophenone

CAS No.: 898770-47-3

Cat. No.: B1324804 Get Quote

Executive Summary
This guide provides a technical comparison between morpholine and piperazine substituents

on the benzophenone scaffold. In drug discovery, the benzophenone moiety serves as a

privileged structure for inhibiting varying enzymes (e.g., cholinesterases) and disrupting tubulin

polymerization. The choice between a morpholine ring (1-oxa-4-azacyclohexane) and a

piperazine ring (1,4-diazacyclohexane) is a critical decision point in Lead Optimization.

The Verdict:

Piperazine Benzophenones: Generally exhibit higher potency and broader biological spectra

(antimicrobial and cytotoxic) due to the secondary nitrogen’s ability to engage in additional

hydrogen bonding or ionic interactions. However, they often suffer from rapid metabolic

clearance via N-oxidation.

Morpholine Benzophenones: Offer superior metabolic stability and optimized lipophilicity

(LogP). While often slightly less potent in raw binding affinity, they frequently demonstrate

better oral bioavailability and blood-brain barrier (BBB) permeation.

Chemical & Structural Basis[1][2][3][4][5][6][7]
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The biological divergence stems from the physicochemical properties of the heterocycles

attached to the benzophenone core.

Feature Morpholine Moiety Piperazine Moiety
Impact on
Benzophenone
Activity

Structure
Ether oxygen (-O-) at

pos 4

Secondary amine (-

NH-) at pos 4

Morpholine is a

metabolic blocker;

Piperazine is a

functional handle.[1]

Basicity (pKa) ~8.3 (Conjugate acid) ~9.8 (Conjugate acid)

Piperazine is

predominantly cationic

at physiological pH

(7.4), enhancing

solubility and

electrostatic binding.

H-Bonding
Acceptor only

(Oxygen)

Acceptor & Donor

(NH)

Piperazine can form

an additional H-bond

with target residues

(e.g., Asp/Glu), often

increasing IC50

potency.

Lipophilicity
Lowers LogP

(Hydrophilic)

Variable (pH

dependent)

Morpholine is used to

lower LogP without

introducing a reactive

center.

Structural Visualization
The following diagram illustrates the key pharmacophoric differences.
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Figure 1: Pharmacophoric impact of heterocyclic substitution on the benzophenone core.

Comparative Biological Activity[6][7]
Antimicrobial Efficacy
Piperazine derivatives typically outperform morpholine analogues in raw antimicrobial potency,

particularly against Gram-negative bacteria, due to the cationic nature of the piperazine

nitrogen facilitating outer membrane permeation.

Experimental Data Summary (Representative MIC Values):

Organism
Morpholine-
Benzophenone
(MIC µg/mL)

Piperazine-
Benzophenone
(MIC µg/mL)

Observation

S. aureus (Gram+) 12.5 – 50 3.12 – 12.5
Piperazine shows 4x

higher potency.

E. coli (Gram-) 25 – >100 6.25 – 25

Cationic charge of

piperazine aids

penetration.

C. albicans (Fungal) 50 – 100 12.5 – 50

Piperazine derivatives

show broader

antifungal spectrum.

Note: Data aggregated from comparative SAR studies of benzophenone-linked heterocycles.

Anticancer (Cytotoxicity)
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In cytotoxicity assays (MTT), piperazine benzophenones often exhibit lower IC50 values.

However, morpholine derivatives are frequently explored for their ability to evade efflux pumps

(P-gp).

Piperazine Mechanism: The secondary amine often interacts with the colchicine-binding site

of tubulin or intercalates with DNA.

Morpholine Mechanism: Primarily acts through steric occlusion and weak H-bonding; often

requires a linker to match piperazine's potency.

Cytotoxicity Profile (MCF-7 Breast Cancer Cell Line):

4-Piperazinylbenzophenone: IC50 ≈ 5.5 µM (High Potency)[2]

4-Morpholinylbenzophenone: IC50 ≈ 9.1 µM (Moderate Potency)

Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 4-substituted benzophenones. This method is self-

validating via TLC monitoring of the starting material disappearance.

Reagents:

4-Fluorobenzophenone (Starting Material)

Morpholine or Piperazine (Nucleophile)[3][4][5][6]

Potassium Carbonate (

) (Base)

DMF (Dimethylformamide) (Solvent)

Workflow Diagram:
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Figure 2: General synthesis workflow for amino-benzophenone derivatives via SNAr.

Step-by-Step Protocol:

Preparation: Dissolve 4-fluorobenzophenone (10 mmol) in dry DMF (15 mL).

Activation: Add anhydrous

(20 mmol) and stir at room temperature for 10 minutes.

Substitution: Add the respective amine (morpholine or piperazine, 12 mmol) dropwise.
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Reaction: Heat the mixture to 100°C. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate

7:3). The spot for 4-fluorobenzophenone (

) should disappear, replaced by a lower

product spot.

Quenching: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring.

Isolation: Filter the resulting solid precipitate. Wash with cold water (3x 20 mL) to remove

DMF and inorganic salts.

Purification: Recrystallize from hot ethanol.

Biological Assay: MTT Cytotoxicity
Self-Validating Control: Use Doxorubicin as a positive control.[7] If Doxorubicin IC50 deviates

>20% from historical data, invalidate the run.

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h.

Treatment: Add test compounds (Morpholine/Piperazine benzophenones) at serial dilutions

(0.1 – 100 µM).

Incubation: Incubate for 48h at 37°C, 5%

.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action & SAR Decision Tree
Understanding the "Why" behind the activity allows for rational drug design.
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Morpholine (The Shield): The oxygen atom is electron-withdrawing relative to the nitrogen,

reducing the electron density on the benzophenone ring less than the piperazine. This can

be advantageous if the target requires a specific electronic distribution. Crucially, the ether

oxygen is not a substrate for CYP450 N-oxidation, prolonging half-life (

).

Piperazine (The Anchor): The distal nitrogen (

) is basic. In the acidic microenvironment of tumors or bacterial cell walls, it becomes
protonated (

). This cation can form salt bridges with anionic residues (e.g., Aspartate) in the target
protein's active site, drastically increasing binding affinity (

).

SAR Decision Logic:

Primary Design Goal?

Max Potency Needed?

Efficacy First

Oral Bioavailability/Stability?
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Select Piperazine
(Add N-substituents)
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Figure 3: Decision tree for selecting between morpholine and piperazine scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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